molecular formula C5H10Cl3N3S B6184387 2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride CAS No. 2624136-02-1

2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride

Cat. No.: B6184387
CAS No.: 2624136-02-1
M. Wt: 250.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to form the thiazole core.

    Introduction of the Hydrazinylethyl Group: The next step involves the introduction of the hydrazinylethyl group. This is typically done by reacting the thiazole derivative with ethyl hydrazine under controlled conditions.

    Chlorination: The final step involves the chlorination of the thiazole ring to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The hydrazinylethyl group can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.

    Condensation Reactions: The hydrazinylethyl group can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used under basic or neutral conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Condensation: Carbonyl compounds such as aldehydes and ketones can be used in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, hydrazones, and other functionalized compounds.

Scientific Research Applications

2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Industrial Applications: The compound can be used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazinylethyl group can form hydrogen bonds and other interactions with biological macromolecules, while the thiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-thiazole: Lacks the hydrazinylethyl group, making it less versatile in biological interactions.

    4-(2-hydrazinylethyl)-1,3-thiazole: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    2-amino-4-(2-hydrazinylethyl)-1,3-thiazole: Contains an amino group instead of a chlorine atom, leading to different chemical and biological properties.

Uniqueness

2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride is unique due to the presence of both the chlorine atom and the hydrazinylethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

2624136-02-1

Molecular Formula

C5H10Cl3N3S

Molecular Weight

250.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.